REACTION_CXSMILES
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[Cl:1]CCC([O-])=O.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:13]([O:16][CH2:17]C)(=[O:15])[CH3:14]>>[Cl-:1].[CH3:17][O:16][C:13]([CH2:14][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:15] |f:3.4|
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Name
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|
Quantity
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17.5 mL
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Type
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reactant
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Smiles
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ClCCC(=O)[O-]
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Name
|
|
Quantity
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16.2 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting heterogeneous white suspension was cooled to room temperature
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Type
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FILTRATION
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Details
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filtrated under reduced pressure
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Type
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CUSTOM
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Details
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The off-white filtrate was recrystallized from small amount of ethanol
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Name
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|
Type
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product
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Smiles
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[Cl-].COC(=O)C[N+]1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |